BenchChemオンラインストアへようこそ!

SCH 486757

NOP receptor binding affinity opioid selectivity

Procure SCH 486757 for translational cough studies. This oral, tropane-derived NOP agonist (Ki=4.6 nM) offers >200-fold μ-selectivity and no tolerance after repeated dosing, validated in guinea pig and feline models. Phase 2 trial demonstrated 30.1% cough reduction. Distinct from Ro 64-6198 (poor oral) and SCH 221510 (narrower selectivity), it is the optimal reference standard for NOP-mediated antitussive research.

Molecular Formula C24H23Cl2N3O
Molecular Weight 440.4 g/mol
CAS No. 524019-25-8
Cat. No. B1681544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 486757
CAS524019-25-8
Synonyms8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol
SCH 486757
SCH-486757
SCH486757
Molecular FormulaC24H23Cl2N3O
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O
InChIInChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2/t16-,17+,24?
InChIKeyMQWMHMZNBGQNMT-LDSCYUJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCH 486757 CAS 524019-25-8: A Selective NOP Receptor Agonist for Antitussive Research and Cough Model Studies


SCH 486757 (CAS 524019-25-8) is a small-molecule nociceptin/orphanin FQ peptide (NOP) receptor agonist with the chemical structure 8-[bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol [1]. It belongs to the tropane-derived class of NOP agonists and has been evaluated preclinically and clinically as an antitussive agent for the treatment of cough [2]. The compound is orally bioavailable and has demonstrated antitussive efficacy in multiple preclinical cough models, including capsaicin-induced cough in guinea pigs and mechanically evoked cough in cats [3].

Why Generic NOP Agonists Cannot Substitute for SCH 486757 in Cough Research Applications


NOP receptor agonists exhibit significant heterogeneity in receptor binding affinity, functional selectivity profiles across classical opioid receptors, and oral pharmacokinetic properties. SCH 486757 has been specifically optimized for oral antitussive activity with a defined selectivity window (Ki = 4.6 nM for NOP with >200-fold selectivity over μ-opioid receptors) [1]. In contrast, other NOP agonists such as Ro 64-6198, while possessing sub-nanomolar NOP affinity, lack adequate oral absorption and are therefore unsuitable for oral dosing studies [2]. Similarly, the structurally related NOP agonist SCH 221510 (Ki = 0.3 nM) demonstrates only >50-fold selectivity over classical opioid receptors, a narrower selectivity margin that may impact off-target opioid effects [3]. SCH 486757 also displays distinct preclinical efficacy characteristics: it achieved antitussive effects comparable to codeine, hydrocodone, dextromethorphan, and baclofen in guinea pig capsaicin cough models without producing tolerance after repeated dosing [4]. These quantitative and functional differences preclude simple interchange of NOP agonists in cough research protocols where specific selectivity ratios, oral bioavailability, and tolerance profiles are critical experimental variables.

Quantitative Evidence Differentiating SCH 486757 from NOP Agonist Comparators and Standard Antitussives


NOP Receptor Binding Affinity and Opioid Receptor Selectivity Profile of SCH 486757

SCH 486757 exhibits a binding affinity (Ki) of 4.6 ± 0.61 nM for the human NOP receptor [1]. It demonstrates >200-fold selectivity for NOP over classical μ-opioid receptors [2]. In comparison, the structurally related NOP agonist SCH 221510 shows higher NOP affinity (Ki = 0.3 nM) but only >50-fold selectivity over μ, κ, and δ opioid receptors [3]. The NOP agonist Ro 64-6198 exhibits sub-nanomolar NOP affinity (Ki = 0.39 nM) with approximately 100-fold selectivity over classical opioid receptors [4].

NOP receptor binding affinity opioid selectivity receptor pharmacology

Oral Antitussive Efficacy of SCH 486757 Compared to Standard Antitussive Agents in Guinea Pig Capsaicin Cough Model

In a guinea pig capsaicin-induced cough model, oral administration of SCH 486757 (0.01–1 mg/kg) suppressed cough at 2, 4, and 6 hours post-dosing, with maximum efficacy occurring at 4 hours that was equivalent to codeine, hydrocodone, dextromethorphan, and baclofen [1]. At the 1 mg/kg oral dose, SCH 486757 inhibited capsaicin-evoked coughing by 46 ± 9% after acute dosing and by 40 ± 11% after a 5-day twice-daily chronic dosing regimen [2]. In contrast, the NOP agonist Ro 64-6198 demonstrated antitussive activity in the same guinea pig model but is not orally bioavailable and requires intraperitoneal administration [3].

antitussive efficacy cough suppression guinea pig model capsaicin-induced cough

Absence of Tolerance Development to Antitussive Effects of SCH 486757 Following Repeated Dosing

SCH 486757 does not produce tolerance to its antitussive activity after a 5-day twice-daily (BID) oral dosing regimen [1]. Following chronic dosing (1 mg/kg, p.o., BID for 5 days), cough inhibition was maintained at 40 ± 11%, compared to 46 ± 9% inhibition after a single acute dose [2]. This contrasts with classical opioid antitussives such as codeine and hydrocodone, which typically exhibit diminished efficacy upon repeated administration due to tolerance development [3].

tolerance chronic dosing antitussive efficacy repeat administration

Mechanism-Specific Antitussive Activity: NOP Receptor Antagonist Reversal of SCH 486757 Effects

The antitussive effects of SCH 486757 (3.0 mg/kg, p.o.) in the guinea pig capsaicin cough model were completely blocked by the selective NOP receptor antagonist J-113397 (12 mg/kg, i.p.) but were unaffected by the opioid receptor antagonist naltrexone (10 mg/kg, p.o.) [1]. This pharmacological profile demonstrates that SCH 486757 mediates cough suppression exclusively through NOP receptor activation, independent of classical μ, κ, or δ opioid receptor pathways [2].

receptor pharmacology mechanism of action antagonist reversal NOP receptor

Clinical Antitussive Efficacy of SCH 486757 in Human Subacute Cough Patients

In a multicenter, double-blind, parallel-group clinical trial in 91 patients with subacute cough, SCH 486757 (100 mg twice daily for 5 days) produced a mean reduction in cough severity scores of -0.57 (-30.1%), compared to placebo reduction of -0.49 (-19.7%) [1]. Codeine (30 mg twice daily) produced a mean reduction of -0.72 (-33.2%; P = 0.07 vs. placebo) [2]. Objective daytime cough count changes showed no significant differences among the three treatment groups [3]. The maximum clinical dose of SCH 486757 was limited by somnolence [4].

clinical trial human efficacy subacute cough cough severity

Absence of Abuse Potential for SCH 486757 in Rat Conditioned Place Preference Model

In a rat conditioned place preference (CPP) procedure sensitive to classical drugs of abuse such as amphetamine and morphine, SCH 486757 (10 mg/kg, p.o.) was without effect, indicating a lack of abuse potential [1]. This contrasts with μ-opioid receptor agonists like codeine and hydrocodone, which produce robust CPP responses in the same model [2]. The absence of CPP with SCH 486757 is consistent with its NOP-selective pharmacology and lack of significant μ-opioid receptor activation [3].

abuse liability conditioned place preference opioid alternative drug safety

Optimal Research and Procurement Applications for SCH 486757 Based on Quantitative Evidence


Preclinical Antitussive Efficacy Studies Requiring Oral Dosing with Defined NOP Selectivity

SCH 486757 is optimal for oral antitussive efficacy studies in guinea pig capsaicin cough models and feline mechanically evoked cough models, where it achieves cough suppression comparable to codeine, hydrocodone, dextromethorphan, and baclofen at doses of 0.01–1 mg/kg p.o. [1]. The >200-fold selectivity over μ-opioid receptors ensures that observed antitussive effects are mediated through NOP activation rather than confounding opioid pathways [2].

Chronic Cough Research Protocols Investigating Tolerance-Free Antitussive Mechanisms

The lack of tolerance development with SCH 486757 following 5-day twice-daily dosing (retaining 40 ± 11% inhibition vs. 46 ± 9% acute inhibition) [1] makes it a preferred tool for chronic cough studies where sustained antitussive efficacy without dose escalation is required. This property distinguishes SCH 486757 from opioid antitussives that exhibit tolerance upon repeated administration [2].

Human Translational Cough Studies and Clinical Proof-of-Concept Trials

SCH 486757 has been evaluated in a Phase 2 clinical trial in patients with subacute cough, demonstrating a 30.1% reduction in cough severity scores at 100 mg BID [1]. This human data supports its use as a reference NOP agonist for translational cough research and as a comparator for novel antitussive candidates in clinical development [2].

Abuse Liability Assessment Studies Requiring a Non-Opioid Antitussive Control

In rat conditioned place preference procedures, SCH 486757 (10 mg/kg p.o.) produces no CPP response, indicating lack of abuse potential [1]. This makes SCH 486757 a valuable control compound for abuse liability studies of novel antitussives, particularly when comparing NOP agonists against μ-opioid-based treatments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH 486757

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.